

Spectroscopic Analysis of Methyl 2,4-dibromobenzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 2,4-dibromobenzoate

Cat. No.: B138849

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Note to the reader: The requested ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Methyl 2,4-dibromobenzoate** (CAS 54335-33-0) were not available in publicly accessible databases at the time of this search. To provide a comprehensive and illustrative technical guide in line with the user's request, this document presents the complete ^1H and ^{13}C NMR spectral data and analysis for a closely related isomer, Methyl 3,5-dibromobenzoate (CAS 51329-15-8). The methodologies and data presentation formats provided herein are directly applicable to the analysis of **Methyl 2,4-dibromobenzoate** once its spectral data becomes available.

Introduction

Methyl 3,5-dibromobenzoate is an important intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the ^1H and ^{13}C NMR spectral data for Methyl 3,5-dibromobenzoate, complete with experimental protocols and a structural assignment diagram.

Data Presentation

The ^1H and ^{13}C NMR spectral data for Methyl 3,5-dibromobenzoate are summarized in the tables below. These tables provide key quantitative information for the unambiguous identification of the compound.

Table 1: ^1H NMR Spectral Data for Methyl 3,5-dibromobenzoate

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-4	7.85	Triplet (t)	1H	1.8
H-2, H-6	8.11	Doublet (d)	2H	1.8
-OCH ₃	3.93	Singlet (s)	3H	N/A

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectral Data for Methyl 3,5-dibromobenzoate

Assignment	Chemical Shift (δ , ppm)
-OCH ₃	53.0
C-3, C-5	122.9
C-1	134.1
C-2, C-6	135.0
C-4	137.4
C=O	163.7

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

Experimental Protocols

The following section details the generalized experimental protocols for the acquisition of ^1H and ^{13}C NMR spectra of methyl benzoate derivatives. These protocols should be adapted based on the specific instrumentation and sample characteristics.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 3,5-dibromobenzoate.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of particulate matter.

NMR Spectrometer Setup

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Tuning and Locking: Tune the probe for the ^1H and ^{13}C frequencies. The spectrometer's field frequency is locked onto the deuterium signal of the CDCl_3 solvent.
- Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

^1H NMR Data Acquisition

- Pulse Program: A standard single-pulse experiment is typically used.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
- Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

^{13}C NMR Data Acquisition

- Pulse Program: A proton-decoupled ^{13}C experiment is used to obtain a spectrum with singlets for each carbon, simplifying the spectrum.

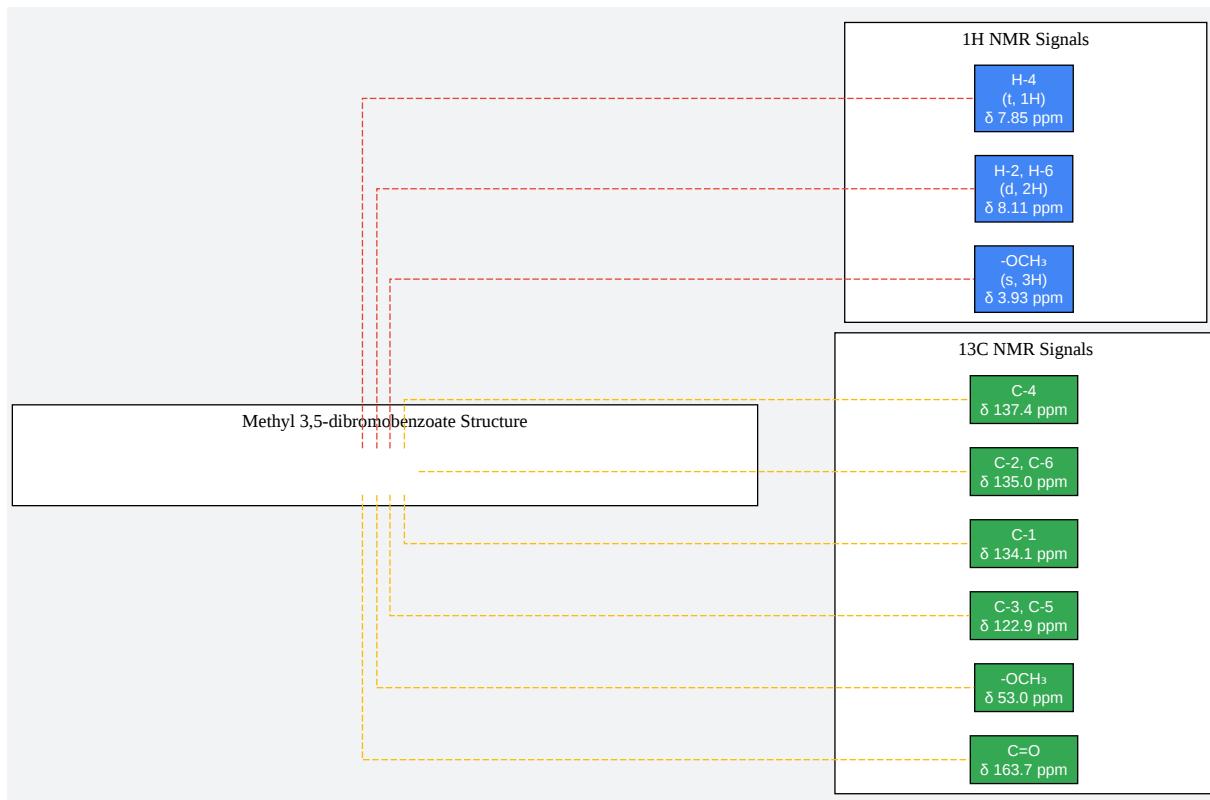
- Spectral Width: A wider spectral width is set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to obtain pure absorption signals, and the baseline is corrected.
- Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integration and Analysis: The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons. The multiplicities and coupling constants are analyzed to deduce the connectivity of the protons.

Mandatory Visualization

The following diagram illustrates the chemical structure of Methyl 3,5-dibromobenzoate and the assignment of the NMR signals to the corresponding nuclei.

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Caption: NMR signal assignments for Methyl 3,5-dibromobenzoate.

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